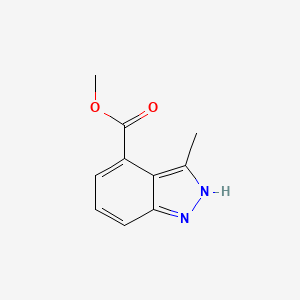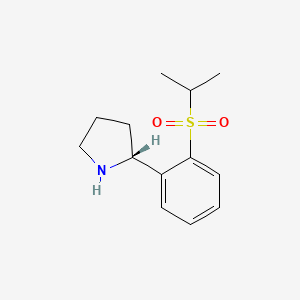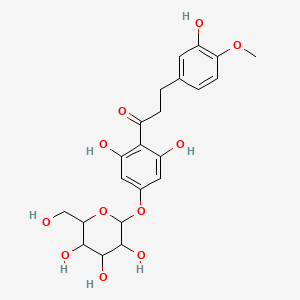![molecular formula C28H39ClO8 B12100172 [2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate](/img/structure/B12100172.png)
[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beclometasone dipropionate monohydrate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses. The compound is available in various forms, including inhalers, nasal sprays, and topical creams .
准备方法
Synthetic Routes and Reaction Conditions
Beclometasone dipropionate monohydrate is synthesized through a multi-step process involving the esterification of beclometasone with propionic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of beclometasone dipropionate monohydrate involves large-scale esterification reactions followed by crystallization to obtain the monohydrate form. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
Beclometasone dipropionate monohydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the dipropionate esters yields beclometasone 17-monopropionate, which is the active form of the compound .
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acid or base catalysts.
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The primary product of hydrolysis is beclometasone 17-monopropionate, which exhibits enhanced glucocorticoid receptor binding affinity and mediates the therapeutic effects of the compound .
科学研究应用
Beclometasone dipropionate monohydrate has a wide range of applications in scientific research:
作用机制
Beclometasone dipropionate monohydrate exerts its effects by binding to the glucocorticoid receptor, leading to the activation or repression of target genes involved in inflammatory and immune responses. The active metabolite, beclometasone 17-monopropionate, has a high affinity for the glucocorticoid receptor and mediates the anti-inflammatory and immunosuppressive actions of the compound .
相似化合物的比较
Similar Compounds
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Prednisolone: A corticosteroid used for similar indications but with a different potency and duration of action.
Fluticasone propionate: A corticosteroid with a similar mechanism of action but different pharmacokinetic and pharmacodynamic properties
Uniqueness
Beclometasone dipropionate monohydrate is unique in its rapid conversion to the active metabolite beclometasone 17-monopropionate, which provides potent anti-inflammatory effects with minimal systemic side effects. Its various formulations allow for targeted delivery to specific tissues, enhancing its therapeutic efficacy and safety profile .
属性
IUPAC Name |
[2-(9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7.H2O/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQJZIXSVLFOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77011-63-3 |
Source


|
| Record name | 9-Chloro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione-17,21-bis(1-oxopropoxy)-, monohydrate, ( | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B12100111.png)




![2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B12100139.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B12100141.png)


![[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B12100177.png)
![4-Ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol](/img/structure/B12100179.png)
